molecular formula C22H27N5O4 B14096829 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14096829
M. Wt: 425.5 g/mol
InChI Key: VFJJIIBWESADNX-UHFFFAOYSA-N
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Description

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimido[2,1-f]purine core with multiple functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the pyrimido[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate alkylating agent.

    Addition of the prop-2-en-1-yl group: This can be accomplished through a Heck reaction or similar coupling reaction.

    Final modifications: Any remaining functional groups are introduced through standard organic synthesis techniques such as alkylation, acylation, or reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activity. Its structural similarity to known bioactive molecules suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activity.

    1-Methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: A simpler analogue lacking the 3,4-dimethoxyphenyl group.

    9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: A closely related compound with slight structural variations.

Uniqueness

The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its combination of functional groups and structural features

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H27N5O4/c1-5-10-27-20(28)18-19(24(2)22(27)29)23-21-25(11-6-12-26(18)21)13-9-15-7-8-16(30-3)17(14-15)31-4/h5,7-8,14H,1,6,9-13H2,2-4H3

InChI Key

VFJJIIBWESADNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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